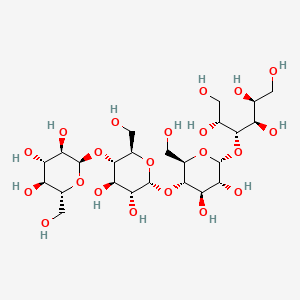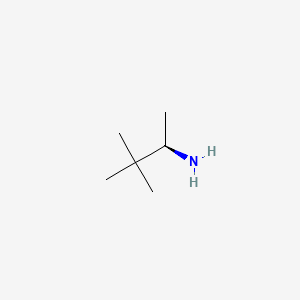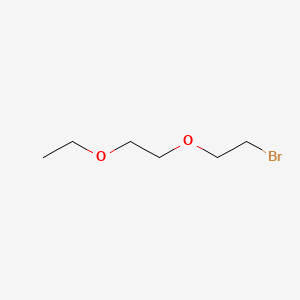
1-Bromo-2-(2-ethoxyethoxy)ethane
Descripción general
Descripción
“1-Bromo-2-(2-ethoxyethoxy)ethane” is a chemical compound with the molecular formula C5H11BrO2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(2-ethoxyethoxy)ethane” consists of a two-carbon ethane backbone with a bromine atom attached to one carbon and a 2-ethoxyethoxy group attached to the other .
Chemical Reactions Analysis
Specific chemical reactions involving “1-Bromo-2-(2-ethoxyethoxy)ethane” are not detailed in the search results .
Physical And Chemical Properties Analysis
“1-Bromo-2-(2-ethoxyethoxy)ethane” is a clear colorless to pale yellow liquid . It has a molecular weight of 183.04 , a boiling point of 156 °C , and a density of 1.3600 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediate
1-Bromo-2-(2-ethoxyethoxy)ethane has been synthesized and used as an organic intermediate in various chemical reactions. For instance, Liu Qiao-yun (2004) discussed its synthesis in the reaction of p-nitrophenol with ethylene dibromide, where it serves as a critical intermediate in producing other chemical compounds. This demonstrates its utility in organic synthesis and as a component in creating more complex molecules (Liu Qiao-yun, 2004).
Polymer Synthesis
1-Bromo-2-(2-ethoxyethoxy)ethane is also instrumental in polymer synthesis. Yokozawa et al. (2007) explored its use in chain-growth condensation polymerization, particularly in synthesizing polythiophene with hydrophilic side chains. This application is significant for producing materials with specific properties, such as those required in high-performance polymers (Yokozawa et al., 2007).
Catalysis Research
The compound has relevance in catalysis research as well. For example, the research by Semones and Peters (2000) on the catalytic reduction of 2-bromo- and 2-iodoethanol by cobalt(I) and nickel(I) complexes demonstrates potential applications in catalysis, particularly in generating products like ethylene oxide (Semones & Peters, 2000).
Flame Retardants
The compound is also relevant in the study of flame retardants. Altarawneh and Dlugogorski (2014) investigated the thermal decomposition of related brominated flame retardants, contributing to understanding how such compounds behave under high temperatures and their potential applications in safety and materials engineering (Altarawneh & Dlugogorski, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-2-ethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIWIFQWRXXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426733 | |
| Record name | 1-Bromo-2-(2-ethoxyethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-ethoxyethoxy)ethane | |
CAS RN |
54550-36-6 | |
| Record name | 1-Bromo-2-(2-ethoxyethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54550-36-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

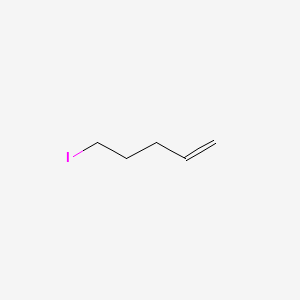
![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
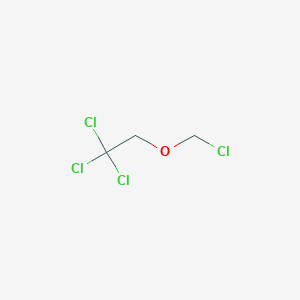
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
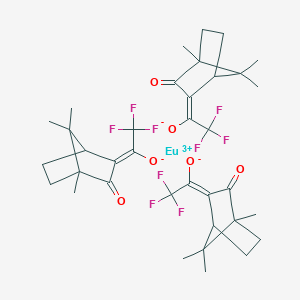
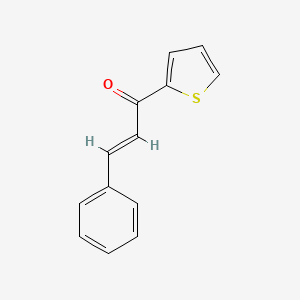
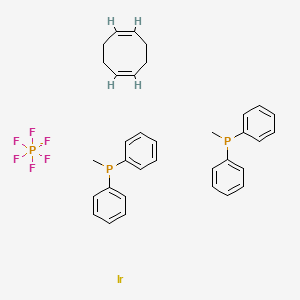
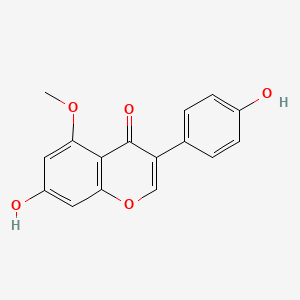
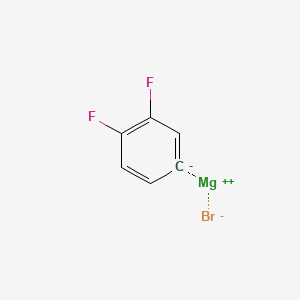
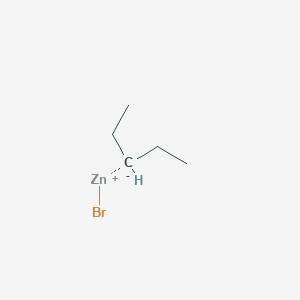
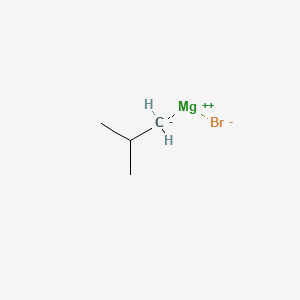
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
